molecular formula C9H8BrFO2 B154203 Methyl 4-(bromomethyl)-3-fluorobenzoate CAS No. 128577-47-9

Methyl 4-(bromomethyl)-3-fluorobenzoate

カタログ番号 B154203
CAS番号: 128577-47-9
分子量: 247.06 g/mol
InChIキー: OJBQAHZJVDWSFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .


Synthesis Analysis

The synthesis of “Methyl 4-(bromomethyl)-3-fluorobenzoate” involves several steps. One method involves the use of 4-bromobenzoic acid, methanol, and dichlorohydantoin . The reaction is stirred and reacted at 60°C for 7 hours. After the methanol is recovered by rotary evaporation, it is transferred to a separatory funnel, and ethyl acetate is added .

科学的研究の応用

Application in Polymer Science

Specific Scientific Field

Polymer Science

Summary of the Application

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

Methods of Application or Experimental Procedures

The process involves the use of a RAFT-macro agent. For this purpose, 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .

Results or Outcomes

The primary parameters, such as concentration and time that affect the reaction, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives .

Results or Outcomes

The compound has shown potential in the development of anti-HIV agents and aldose reductase inhibitors .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used as an intermediate in organic synthesis . It is particularly useful in the synthesis of various organic compounds due to its reactivity .

Methods of Application or Experimental Procedures

The compound is typically used in reactions involving nucleophilic substitution, where the bromomethyl group acts as a leaving group .

Results or Outcomes

The use of “Methyl 4-(bromomethyl)-3-fluorobenzoate” in organic synthesis has led to the production of a wide range of organic compounds .

Application in Thiol Bromomethylation

Specific Scientific Field

Organic Chemistry

Summary of the Application

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the bromomethylation of thiols . This process enables bromomethyl sulfides as useful building blocks .

Methods of Application or Experimental Procedures

The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse alpha-bromomethyl sulfides illustrates the chemotolerant applicability .

Results or Outcomes

The bromomethylation of thiols using “Methyl 4-(bromomethyl)-3-fluorobenzoate” has been shown to be an efficient method for the generation of valuable synthetic intermediates .

Application in Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is an important drug intermediate . It is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .

Methods of Application or Experimental Procedures

The compound is used as an intermediate in the synthesis of CBB . The specific synthetic steps would depend on the overall synthetic route chosen for the preparation of CBB .

Results or Outcomes

The use of “Methyl 4-(bromomethyl)-3-fluorobenzoate” in drug synthesis has contributed to the development of new pharmaceutical compounds .

Safety And Hazards

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

特性

IUPAC Name

methyl 4-(bromomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQAHZJVDWSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596108
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)-3-fluorobenzoate

CAS RN

128577-47-9
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(bromomethyl)-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Fluoro-4-methylbenzoic acid methyl ester from Example E3.1 (4.5 g, 26.6 mmol) was dissolved in carbon tetra-chloride (150 ml). AIBN (457 mg, 2.7 mmol) and N-bromosuccinimide (5.2 g, 29.3 mmol) were added and the mixture was heated at reflux for 18 h. The mixture was allowed to cool and further portions of AIBN (457 mg, 2.7 mmol) and N-bromosuccinimide (5.2 g, 29.3 mmol) were added. The mixture was heated at reflux for 56 h. The mixture was allowed to cool and evaporated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 10% EtOAc:90% pet ether) to yield the title compound (2.7 g, 41%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
457 mg
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-fluoro-4-methylbenzoate (0.630 g; 3.75 mmol) in carbon tetrachloride (30 mL) was added N-bromosuccinimide (0.840 g, 4.67 mmol) and benzoyl peroxide (0.094 g; 0.375 mmol). The mixture was refluxed for 18 hours and the resulting suspension was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 1 to 12% ethyl acetate in heptane) to give 0.444 g (48%) of methyl 4-(bromomethyl)-3-fluorobenzoate as an oily residue which was directly used in the next step.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.094 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-fluoro-4-methylbenzoate (4.3 g), N-bromosuccinimide (4.5 g) and AIBN (20 mg) in carbon tetrachloride was irradiated with a 100 W Tungsten lamp at reflux for 1 hour. The mixture was filtered through diatomaceous earth, and evaporated to give methyl 3-fluoro-4-(bromomethyl)benzoate (5.0 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(bromomethyl)-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(bromomethyl)-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(bromomethyl)-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(bromomethyl)-3-fluorobenzoate

Citations

For This Compound
9
Citations
R De Vreese, M D'hooghe - European Journal of Medicinal Chemistry, 2017 - Elsevier
This paper provides an overview of the synthesis and biological activity of the most representative benzohydroxamic acid-based histone deacetylase inhibitors published to date. …
Number of citations: 49 www.sciencedirect.com
R De Vreese - 2017 - biblio.ugent.be
The hydroxamic acid functionality is an important group in different chemistry disciplines, such as coordination chemistry and medicinal chemistry, due to its excellent metal-chelating …
Number of citations: 3 biblio.ugent.be
AP Kozikowski, S Shen, M Pardo… - ACS chemical …, 2018 - ACS Publications
Disease-modifying therapies are needed for Fragile X Syndrome (FXS), as at present there are no effective treatments or cures. Herein, we report on a tetrahydroquinoline-based …
Number of citations: 46 pubs.acs.org
LM Bachmann, M Hanl, F Feller, L Sinatra, A Schöler… - Molecules, 2023 - mdpi.com
Multi-target drugs (MTDs) are emerging alternatives to combination therapies. Since both histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2) are known to be …
Number of citations: 7 www.mdpi.com
S Shen, V Benoy, JA Bergman, JH Kalin… - ACS chemical …, 2016 - ACS Publications
Charcot–Marie–Tooth (CMT) disease is a disorder of the peripheral nervous system where progressive degeneration of motor and sensory nerves leads to motor problems and sensory …
Number of citations: 102 pubs.acs.org
L Sinatra, J Yang, J Schliehe-Diecks… - Journal of Medicinal …, 2022 - ACS Publications
In this work, we utilized the proteolysis targeting chimera (PROTAC) technology to achieve the chemical knock-down of histone deacetylase 6 (HDAC6). Two series of cereblon-…
Number of citations: 17 pubs.acs.org
K Sander, E Galante, T Gendron… - Journal of Medicinal …, 2015 - ACS Publications
Increased activity of efflux transporters, eg, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), at the blood–brain barrier is a pathological hallmark of many …
Number of citations: 18 pubs.acs.org
N Reßing, J Schliehe-Diecks, PR Watson… - Journal of Medicinal …, 2022 - ACS Publications
Using a microwave-assisted protocol, we synthesized 16 peptoid-capped HDAC inhibitors (HDACi) with fluorinated linkers and identified two hit compounds. In biochemical and cellular …
Number of citations: 7 pubs.acs.org
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 12 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。